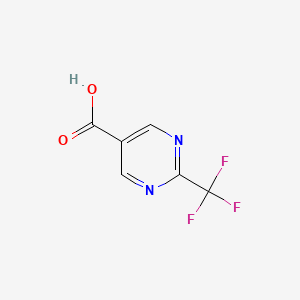













|
REACTION_CXSMILES
|
[F:1][C:2]([F:13])([F:12])[C:3]1[N:8]=[CH:7][C:6]([C:9](O)=[O:10])=[CH:5][N:4]=1.CN1CCOCC1.C(OC(Cl)=O)C(C)C.[BH4-].[Na+].[Na].C(C(C(C([O-])=O)O)O)([O-])=O.[K+].[K+]>C(OCC)C>[F:13][C:2]([F:1])([F:12])[C:3]1[N:4]=[CH:5][C:6]([CH2:9][OH:10])=[CH:7][N:8]=1 |f:3.4,6.7.8,^1:30|
|


|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=NC=C(C=N1)C(=O)O)(F)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
0.126 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCOCC1
|
|
Name
|
|
|
Quantity
|
0.135 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)OC(=O)Cl
|
|
Name
|
|
|
Quantity
|
0.115 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
|
Name
|
saturated aqueous solution
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])C(O)C(O)C(=O)[O-].[K+].[K+]
|
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
stirring for one hour at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
WAIT
|
|
Details
|
The reaction was left
|
|
Type
|
CUSTOM
|
|
Details
|
The yellow solid formed
|
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
|
Type
|
WASH
|
|
Details
|
washed with diethyl ether
|
|
Type
|
WAIT
|
|
Details
|
left
|
|
Type
|
STIRRING
|
|
Details
|
stirring at that temperature for one hour
|
|
Duration
|
1 h
|
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted twice with ethyl acetate
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with magnesium sulphate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C1=NC=C(C=N1)CO)(F)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.09 g | |
| YIELD: CALCULATEDPERCENTYIELD | 48.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |